molecular formula C19H27N3O8S2 B2470253 2-(4-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate CAS No. 1351594-79-0

2-(4-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

Cat. No. B2470253
CAS RN: 1351594-79-0
M. Wt: 489.56
InChI Key: NNDCDLGXHHGRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C19H27N3O8S2 and its molecular weight is 489.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Enzymatic Studies

One area of research involves understanding the metabolic pathways and enzymatic interactions of compounds with similar structural features. For instance, studies on the metabolic pathways of novel antidepressants have shown the involvement of various cytochrome P450 enzymes in the oxidative metabolism of piperazine and piperidine derivatives. Such insights are crucial for drug development and understanding drug interactions (Hvenegaard et al., 2012).

Ionic Liquid Crystals and Material Science

Research on piperidinium, piperazinium, and morpholinium cations has led to the design of ionic liquid crystals. These studies explore the mesomorphic behavior of these compounds, which is valuable for applications in material science, such as in the design of new liquid crystal displays and other electronic devices (Lava et al., 2009).

Synthesis of N-Heterocycles

The synthesis of N-heterocycles, such as morpholines and piperazines, from α-phenylvinylsulfonium salts showcases the chemical versatility of compounds with structural similarities to the queried compound. These reactions offer pathways to create a variety of biologically active molecules, contributing to the development of new therapeutic agents (Matlock et al., 2015).

Electrochemical Synthesis

The electrochemical synthesis of new substituted phenylpiperazines demonstrates the potential for environmentally friendly and efficient methodologies in the synthesis of complex molecules. This approach highlights the importance of developing sustainable chemical processes for the creation of compounds with potential pharmacological activities (Nematollahi & Amani, 2011).

properties

IUPAC Name

2-[4-(1-methylsulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S2.C2H2O4/c1-26(23,24)20-6-4-14(5-7-20)17(22)19-10-8-18(9-11-19)13-15(21)16-3-2-12-25-16;3-1(4)2(5)6/h2-3,12,14H,4-11,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDCDLGXHHGRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.